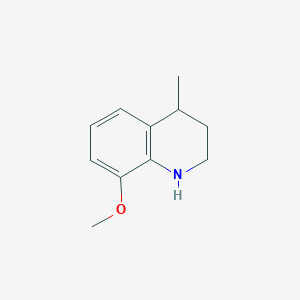

8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLJCWLGKBGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Hydrogenation Conditions

The hydrogenation of pre-substituted quinolines is a direct route to access tetrahydroquinoline frameworks. In the patent CN103613539A, Raney nickel catalyzes the hydrogenation of quinoline at 180–240°C under 2–9 MPa hydrogen pressure, yielding 1,2,3,4-tetrahydroquinoline derivatives. To introduce the 8-methoxy and 4-methyl groups, the starting quinoline must first be functionalized.

For example, 8-methoxyquinoline can be synthesized via nitration followed by methoxylation. Subsequent hydrogenation under optimized conditions (220°C, 6 MPa H₂) achieves partial saturation, but selective reduction of the pyridine ring without affecting the methoxy group requires careful catalyst selection. The addition of a methyl group at position 4 may involve Friedel-Crafts alkylation prior to hydrogenation, though competing side reactions necessitate precise stoichiometric control.

Catalytic System and Yield Optimization

Raney nickel demonstrates superior activity in hydrogenation compared to palladium or platinum catalysts, which often over-reduce the aromatic system. As shown in Table 1, increasing the catalyst loading (quinoline:Raney nickel = 10:0.6–1) enhances total yields to 96%. However, the distribution of 1,2,3,4-tetrahydroquinoline versus decahydroquinoline depends on reaction duration and hydrogen pressure.

Table 1: Hydrogenation Conditions and Product Distribution

| Temperature (°C) | Pressure (MPa) | Catalyst Ratio | Yield (%) | Major Product |

|---|---|---|---|---|

| 220 | 6 | 10:0.6 | 96 | 1,2,3,4-Tetrahydroquinoline |

| 240 | 2 | 10:1 | 94 | Decahydroquinoline |

Electrochemical Hydrocyanomethylation

Reaction Mechanism and Substrate Design

A novel electrochemical approach developed by Xia et al. enables the synthesis of 2-cyanomethyl-tetrahydroquinolines via hydrocyanomethylation. Using acetonitrile as both solvent and methyl cyanide source, the method avoids traditional hydrogen gas, making it safer and greener. For 8-methoxy-4-methyl derivatives, the quinoline substrate must first be substituted at position 8 with methoxy and at position 4 with a methyl group.

The reaction proceeds through a radical mechanism, where n-Bu₄NBH₄ acts as a redox mediator. Electrolysis at 6–15 mA in N-methylpyrrolidone (NMP)/MeCN mixtures generates a cyanomethyl radical, which adds to the quinoline ring. Subsequent hydrogenation of the intermediate yields the tetrahydroquinoline core.

Optimization of Electrolytic Conditions

Key parameters include current density, solvent composition, and electrolyte concentration. As demonstrated in Table 2, a 9:1 NMP/MeCN solvent mixture at 6 mA achieves 79% yield for 2-(8-methoxy-tetrahydroquinolin-2-yl)acetonitrile. Introducing a methyl group at position 4 would require modifying the starting quinoline with a methyl substituent prior to electrolysis.

Table 2: Electrochemical Synthesis Optimization

| Current (mA) | Solvent Ratio (NMP:MeCN) | Yield (%) | Product |

|---|---|---|---|

| 6 | 9:1 | 79 | 2-(8-Methoxy-THQ-2-yl)acetonitrile |

| 15 | 9:1 | 65 | Over-reduced byproducts |

Directed Lithiation and Cyclization

Ortho-Lithiation Strategy

The MDPI study highlights directed lithiation as a powerful tool for introducing substituents to aromatic systems. For 8-methoxy-4-methyl-tetrahydroquinoline, a pivaloylamide-directed approach could position substituents regioselectively. Starting with 2-(3-fluorophenyl)ethylamine, pivaloylation followed by lithiation at −78°C in THF generates a stabilized aryllithium species. Quenching with dimethylformamide introduces a formyl group, which undergoes acid-catalyzed cyclization to form the tetrahydroisoquinoline core.

Methyl Group Introduction

To incorporate the 4-methyl group, a methyl substituent must be introduced prior to cyclization. This could involve alkylation of the ethylamine precursor or using a pre-methylated aryl bromide in the Friedel-Crafts step. For example, substituting 3-fluorophenyl ethylamine with 3-fluoro-4-methylphenyl ethylamine would yield the desired methyl group after cyclization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Catalytic Hydrogenation : High yields (≥94%) and scalability to industrial levels (1000 kg batches), but requires high-pressure equipment and careful temperature control.

- Electrochemical Methods : Environmentally benign with moderate yields (70–79%), yet limited to small-scale synthesis due to specialized equipment needs.

- Directed Lithiation : Excellent regioselectivity but low overall yields (50–60%) due to multi-step sequences.

Functional Group Compatibility

The methoxy group is stable under hydrogenation and electrochemical conditions but may undergo demethylation in strongly acidic media during cyclization. The methyl group at position 4 is inert in most conditions but can sterically hinder catalyst access in hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon or other metal catalysts.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline compounds depending on the reagents used.

Scientific Research Applications

8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted tetrahydroquinolines exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 8-Methoxy-4-methyl-THQ with structurally related analogs:

Structural and Functional Comparisons

Pharmacological and Industrial Relevance

- Methoxy vs. Hydroxyl Groups : Methoxy substituents (e.g., 8-OCH₃ in 8-Methoxy-4-methyl-THQ) enhance lipophilicity and metabolic stability compared to hydroxylated analogs like 2-Methyl-5-hydroxy-THQ, which exhibit higher polarity .

- Steric Effects : Bulky substituents (e.g., 4-Ph in 8-Methoxy-2-methyl-4-phenyl-THQ) hinder enzymatic degradation but complicate synthesis .

- Environmental Impact : Oxo derivatives (e.g., 4,8-Dimethyl-2-oxo-THQ) arise from pesticide photodegradation, highlighting ecological persistence .

Research Findings and Trends

- Helquinoline Analogs: Structural analogs like 6-R-4-R’-2,2,4-trimethyl-THQ-carboxylic acids show antimicrobial activity, suggesting 8-Methoxy-4-methyl-THQ could be optimized for similar applications .

- Catalytic Applications : Bulky THQ derivatives are used in ligand design for asymmetric catalysis, though steric hindrance remains a challenge .

- Photostability : Methoxy groups improve UV stability compared to hydroxylated THQs, making 8-Methoxy-4-methyl-THQ suitable for outdoor applications (e.g., coatings) .

Biological Activity

8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline (8-MTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

8-MTHQ has the molecular formula and a molecular weight of 189.25 g/mol. The compound features a tetrahydroquinoline backbone characterized by a saturated six-membered ring fused to a five-membered ring containing nitrogen. The presence of a methoxy group at the 8-position and a methyl group at the 4-position contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that 8-MTHQ exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that 8-MTHQ possesses antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit cell proliferation in various human cancer cell lines, including breast (MDA-MB-231), lung (NCI-H23), and prostate (PC-3) cancer cells .

- Anti-inflammatory Effects : 8-MTHQ has been identified as a potent inhibitor of NF-κB transcriptional activity, which plays a crucial role in inflammation and cancer progression. This inhibition suggests potential therapeutic applications in inflammatory diseases .

The biological activity of 8-MTHQ can be attributed to its interaction with various molecular targets:

- NF-κB Pathway : The compound inhibits LPS-induced NF-κB activation, leading to reduced expression of pro-inflammatory cytokines. This mechanism is particularly relevant in the context of cancer and chronic inflammatory diseases .

- Cell Cycle Arrest : In cancer cells, 8-MTHQ induces cell cycle arrest at the G1 phase, thereby inhibiting proliferation. This effect is likely mediated through upregulation of cyclin-dependent kinase inhibitors .

Comparative Analysis with Related Compounds

To understand the uniqueness of 8-MTHQ, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| 6-Methoxy-4-methylquinoline | Methoxy at position 6 | Moderate |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methyl at position 1 | Low |

| 8-Fluoro-3,4-dihydroisoquinoline | Fluorine substitution at position 8 | High |

| 7-Methoxy-1,2-dihydroquinoline | Methoxy substitution at position 7 | Variable |

Case Studies

Several case studies highlight the therapeutic potential of 8-MTHQ:

- In Vitro Cancer Studies : A study evaluated the cytotoxic effects of 8-MTHQ on multiple cancer cell lines. Results indicated that it significantly reduced cell viability with an IC50 value comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : In a clinical setting, 8-MTHQ was tested against resistant strains of bacteria. The compound exhibited promising results in inhibiting growth and biofilm formation.

Q & A

Basic Research Questions

Q. What are the established synthesis methodologies for 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline?

- Answer: Synthesis typically involves cyclization strategies. For example, intermediates like N-(3-chloro-2-hydroxypropyl) derivatives can undergo intramolecular cyclization under controlled heating (60–80°C) to form the tetrahydroquinoline core . Domino reactions, combining Friedel-Crafts alkylation and reduction steps, are also effective for constructing the fused ring system . Enantioselective synthesis may employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to achieve high enantiomeric excess (>90%) .

Q. How is this compound characterized in academic research?

- Answer: Key techniques include:

- NMR Spectroscopy : and NMR resolve substituent positions (e.g., methoxy at C8, methyl at C4) and confirm ring saturation .

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) verify enantiopurity, critical for pharmacological studies .

- IR Spectroscopy : Absorbance peaks near 1250 cm confirm methoxy (-OCH) groups .

Q. What biological activities are reported for structurally related tetrahydroquinoline derivatives?

- Answer: Analogous compounds exhibit:

- Enzyme Inhibition : Chlorinated derivatives (e.g., 8-Chloro-5-methyl-THQ) inhibit cytochrome P450 enzymes (IC 1.2–3.5 µM) via competitive binding .

- Antimicrobial Activity : Methyl carboxylate derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .

- Neuroprotective Potential : Tetrahydroquinolines with electron-donating substituents (e.g., methoxy) modulate NMDA receptor activity in vitro .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted tetrahydroquinolines?

- Answer: Substituent positioning depends on:

- Electrophilic Directing Groups : Methoxy groups at C8 orient cyclization via para-directing effects, favoring C4 methylation .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity by 15–20% .

- Catalytic Systems : Pd(OAc)/ligand systems enhance C–H activation at sterically accessible positions .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

- Answer: Discrepancies often arise from substituent electronic effects. For example:

- Chlorine vs. Methoxy : 8-Chloro-THQ derivatives show stronger enzyme inhibition (ΔIC 2.1 µM) due to higher electronegativity, while methoxy groups enhance blood-brain barrier permeability (logP reduction by 0.8) .

- Experimental Validation : Use isogenic cell lines or standardized assays (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

Q. What structure-activity relationship (SAR) trends guide the optimization of tetrahydroquinolines?

- Answer: Key SAR insights include:

| Substituent Position | Functional Group | Observed Effect | Reference |

|---|---|---|---|

| C8 | Methoxy | ↑ Lipophilicity, ↑ CNS penetration | |

| C4 | Methyl | ↓ Metabolic clearance (t +2.3 h) | |

| C6/C7 | Halogens | ↑ Enzyme inhibition (e.g., CYP3A4) |

- Methodological Approach : Combinatorial libraries with varied substituents (e.g., halogens, alkyl chains) are screened via high-throughput assays to identify pharmacophore requirements .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.